molecular formula C8H6ClNO4S B15315866 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride CAS No. 2803863-21-8

5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride

Cat. No.: B15315866
CAS No.: 2803863-21-8
M. Wt: 247.66 g/mol
InChI Key: HHEXBNPXZSDMCL-UHFFFAOYSA-N
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Description

5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride is a complex organic compound that features a furan ring, an oxazole ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride typically involves multiple steps. One common approach starts with the preparation of 5-methylfurfural from biomass-derived furfural . The furfural undergoes a series of reactions including oxidation, cyclization, and sulfonylation to form the final product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of renewable biomass sources for the initial raw materials can make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of 2,5-dioxopentanyl derivatives .

Scientific Research Applications

5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The furan and oxazole rings may also interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride is unique due to its combination of a furan ring, an oxazole ring, and a sulfonyl chloride group.

Properties

CAS No.

2803863-21-8

Molecular Formula

C8H6ClNO4S

Molecular Weight

247.66 g/mol

IUPAC Name

5-(5-methylfuran-2-yl)-1,2-oxazole-4-sulfonyl chloride

InChI

InChI=1S/C8H6ClNO4S/c1-5-2-3-6(13-5)8-7(4-10-14-8)15(9,11)12/h2-4H,1H3

InChI Key

HHEXBNPXZSDMCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(C=NO2)S(=O)(=O)Cl

Origin of Product

United States

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